3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Overview
Description
“3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1255147-29-5 and a linear formula of C10H11O2N3 .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C10H11N3O2/c1-7-4-5-13-6-8 (2-3-9 (14)15)12-10 (13)11-7/h4-6H,1-3H2, (H,11,12) (H,14,15) . This identifier provides a standard way to encode the molecular structure of a compound and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications
Synthesis of Novel Compounds :
- Flores et al. (2013) reported the synthesis of new 3-(pyrimidinyl)propanoates, which are glutamate-like derivatives, demonstrating the potential of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid in creating new chemical structures (Flores et al., 2013).
Antibacterial and Antioxidant Activities :
- Maheswaran et al. (2012) synthesized derivatives of the compound and evaluated their antibacterial and in vitro antioxidant activities. This indicates its potential use in developing agents with medicinal properties (Maheswaran et al., 2012).
CNS and Anti-inflammatory Activities :
- Długosz and Machoń (1986) found that certain derivatives of the compound were CNS active and exhibited anti-inflammatory properties, suggesting its application in neurological and inflammatory disorders (Długosz & Machoń, 1986).
Synthesis and Cytotoxic Activity :
- Vilchis-Reyes et al. (2010) explored the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. They evaluated the cytotoxic activity and CDK inhibitor activity of these compounds, contributing to cancer research and drug development (Vilchis-Reyes et al., 2010).
Molecular and Supramolecular Structures :
- Bueno et al. (2003) analyzed the molecular and supramolecular structures of isomeric compounds related to this compound, contributing to a deeper understanding of their chemical properties (Bueno et al., 2003).
Potential in Osteoporosis Treatment :
- Coleman et al. (2004) identified compounds related to this compound as potent antagonists of the αvβ3 receptor, with implications for the prevention and treatment of osteoporosis (Coleman et al., 2004).
Safety and Hazards
The compound has several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and collecting spillage (P391) .
Properties
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-5-13-6-8(2-3-9(14)15)12-10(13)11-7/h4-6H,2-3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNAZGDAZBMRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217824 | |
Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-29-5 | |
Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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